2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-aminobicyclo[4.1.0]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c9-8(7(10)11)3-1-2-5-4-6(5)8/h5-6H,1-4,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAZDGQFJIRLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminobicyclo 4.1.0 Heptane 2 Carboxylic Acid and Its Chiral Analogues
General Strategies for Cyclopropane (B1198618) Amino Acid Synthesis: Overview of Approaches
The construction of the cyclopropane ring, particularly when substituted with both amino and carboxyl functionalities, requires specialized synthetic methods. Traditional approaches can be broadly categorized into the formation of the three-membered ring on a pre-existing amino acid precursor or the functionalization of a pre-formed cyclopropane structure. nih.gov
Nucleophilic Cycloalkylation Techniques
One of the fundamental strategies for forming cyclopropane rings involves the formal bis-alkylation of a methylene (B1212753) group positioned between two activating groups. nih.gov In the context of amino acid synthesis, this typically involves a protected amino-malonate or a related derivative. The core concept relies on the sequential or one-pot reaction of a carbanion with a 1,2-dihaloethane equivalent. The nucleophilic character of the α-carbon, stabilized by the adjacent ester and protected amino groups, facilitates the intramolecular SN2 reaction that closes the cyclopropane ring. While a classic approach, its application to the bicyclo[4.1.0]heptane system requires a more complex, appropriately substituted cyclohexyl-based starting material.
Another relevant nucleophilic approach is the conjugate or Michael addition. bham.ac.uk While often used for C-C bond formation, intramolecular versions can be devised to form cyclic structures. For instance, a suitably designed acyclic precursor with a nucleophilic center and a Michael acceptor could potentially cyclize to form the desired carbocyclic framework, although this is less common for constructing the cyclopropane ring itself compared to larger rings.
Carbenoid Addition Reactions
Carbene and carbenoid additions to alkenes are among the most powerful and widely used methods for cyclopropane synthesis. nih.gov These reactions are often stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
A prominent example is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple. ox.ac.uk This reagent can be applied to a cyclohexene (B86901) precursor to form the bicyclo[4.1.0]heptane core. Diastereoselectivity can often be controlled by directing groups, such as hydroxyl or amino groups, present on the cyclohexene ring. ox.ac.uk
Another major class of carbenoid reactions involves the metal-catalyzed decomposition of diazo compounds . Catalysts based on rhodium, copper, and palladium are frequently employed to generate a metal carbene intermediate, which then transfers the carbene moiety to an alkene. ias.ac.in For instance, the reaction of ethyl diazoacetate with a suitable cyclohexene derivative in the presence of a rhodium(II) or copper(II) catalyst can yield the corresponding cyclopropane carboxylate, a key intermediate for 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid.
Derivatization from Pre-existing Cyclopropane Structures
An alternative to forming the cyclopropane ring late in the synthesis is to begin with a molecule that already contains this moiety and subsequently introduce the required amino and carboxyl groups. This approach can be highly effective if a suitable starting material is readily available.
Key strategies include:
Curtius or Hofmann Rearrangements : A pre-existing cyclopropane carboxylic acid can be converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement to form an isocyanate. Hydrolysis of the isocyanate yields the corresponding amine. Similarly, a Hofmann rearrangement of a cyclopropane carboxamide can achieve the same transformation.
Functionalization of Bicyclic Intermediates : A powerful modern approach involves the synthesis of bicyclic carbamates, which can be generated in an enantioenriched form through processes like an intramolecular Hofmann rearrangement. nih.govacs.org Subsequent nucleophilic ring-opening of these stable intermediates provides direct access to functionalized cyclopropane amino acids. nih.govacs.org This method avoids harsh reagents and can be highly modular. nih.gov
Enantioselective and Diastereoselective Synthetic Routes to the Bicyclo[4.1.0]heptane System
Achieving stereocontrol is paramount in the synthesis of bioactive molecules. For this compound, which possesses multiple stereocenters, enantioselective and diastereoselective methods are essential.
Chiral Auxiliaries and Catalysts in Stereocontrol
Chiral auxiliaries are stereogenic molecules that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. In cyclopropanation reactions, chiral auxiliaries can be attached to the alkene substrate or the carbenoid precursor. For example, cinnamoyl amides derived from natural amino acids have been used as chiral auxiliaries to control the diastereoselectivity of palladium-catalyzed cyclopropanation with diazomethane. ias.ac.inresearchgate.net
Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates a large quantity of enantioenriched product. This has been successfully applied to the synthesis of the bicyclo[4.1.0]heptane skeleton. A prominent strategy is the gold-catalyzed asymmetric cycloisomerization of 1,6-enynes. beilstein-journals.orgnih.gov Chiral cationic Au(I) complexes, such as those derived from bulky biphenyl (B1667301) phosphine (B1218219) ligands like (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP, can catalyze the enantioselective rearrangement of nitrogen- or oxygen-tethered 1,6-enynes into functionalized bicyclo[4.1.0]heptene derivatives with high enantiomeric excesses (ee). beilstein-journals.org
Another powerful strategy is the catalytic desymmetrization of a meso-bicyclo[4.1.0]heptane derivative. This involves the enantioselective reaction of a prochiral starting material, guided by a chiral catalyst, to produce a chiral product. For instance, a meso-cyclopropane-fused cyclohexene-1,4-dione can undergo a ring-retentive desymmetrization via formal C(sp²)-H alkylation, catalyzed by a chiral tertiary aminosquaramide, to generate products with high enantiomeric ratios. thieme-connect.com
| Catalyst System | Substrate Type | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| (R)-4-MeO-3,5-(t-Bu)₂-MeOBIPHEP-(AuCl)₂ / AgOTf | Oxygen-tethered 1,6-enyne | Oxabicyclo[4.1.0]heptene | Moderate to Good | Up to 99% | beilstein-journals.org |
| (R)-DTBM-SEGPHOS(AuCl)₂ | Ethereal 1,6-enyne | Oxabicyclo[4.1.0]heptane core | High | Excellent | nih.gov |
| Dihydroquinine-derived aminosquaramide | meso-Cyclopropane-fused cyclohexene-1,4-dione | Chiral bicyclo[4.1.0]heptane dione | Good | Up to 94% (97:3 er) | thieme-connect.com |
| Pd(OAc)₂ with amino acid auxiliary | Cinnamoyl amide | Cyclopropyl amide | Variable | Moderate to Excellent (diastereoselection) | ias.ac.in |
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions are highly effective for constructing complex ring systems as they are often entropically favored. The aforementioned gold-catalyzed cycloisomerization of 1,6-enynes is a prime example of an intramolecular pathway that simultaneously builds the bicyclic system and sets key stereocenters. beilstein-journals.org This transformation proceeds under mild conditions and demonstrates the power of using carbophilic metal complexes to orchestrate complex bond reorganizations. beilstein-journals.org
Another notable intramolecular strategy is the Hofmann rearrangement of unsaturated amides to form bicyclic carbamates. This process allows for the creation of enantioenriched and diastereopure bicyclic intermediates that serve as precursors to the final cyclopropane amino acids. nih.govacs.org This method is particularly attractive as it avoids the use of precious metal catalysts and can be performed on a large scale. nih.gov
Furthermore, enzymatic pathways are emerging for the synthesis of strained amino acids. A recently discovered pathway utilizes a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes cyclopropane ring formation via an intramolecular SN2-like attack, eliminating a chloride ion from a halogenated lysine (B10760008) precursor. u-tokyo.ac.jp While not directly applied to the bicyclo[4.1.0]heptane system, this discovery highlights the potential of biocatalysis for creating complex cyclopropane-containing amino acids through novel intramolecular cyclization mechanisms. u-tokyo.ac.jp
Photoredox Catalysis in Stereoselective Amino Acid Synthesis
The synthesis of non-canonical amino acids, such as this compound, has been significantly advanced by the advent of photoredox catalysis. nih.govnsf.gov This strategy utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in carbon-carbon and carbon-heteroatom bond formations under mild conditions. chemrxiv.orgdiva-portal.org For the stereoselective synthesis of α-amino acids, photoredox catalysis is often merged with other catalytic systems, such as biocatalysis or chiral catalysis, to control the stereochemical outcome. nih.govresearchgate.net
A plausible photoredox-catalyzed approach to chiral analogues of this compound could involve the generation of a bicyclo[4.1.0]heptyl radical and its subsequent addition to a chiral glycine (B1666218) enolate equivalent or a related imine. nih.gov For instance, a carboxylic acid precursor could be used to generate a C-centered radical via oxidative decarboxylation mediated by an excited photocatalyst. chemrxiv.org This radical would then add to a chiral sulfinyl imine, a well-established method for asymmetric radical additions, to create the α-amino acid scaffold with high diastereoselectivity. chemrxiv.orgnih.gov
The mechanism, as illustrated in related syntheses, typically involves the excitation of a photocatalyst (e.g., an iridium complex or an organic dye) by visible light. chemrxiv.org The excited photocatalyst then engages in an electron transfer with a radical precursor to form a key C-centered radical. chemrxiv.org This radical adds to a stereochemically defined acceptor, with the facial selectivity being controlled by a chiral auxiliary, such as a sulfinyl group. chemrxiv.org
A synergistic approach merging photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis represents another powerful strategy. nih.govnsf.gov In this scenario, an engineered PLP-dependent enzyme could capture a photocatalytically generated bicyclo[4.1.0]heptyl radical with an aminoacrylate intermediate derived from serine or a similar precursor. nih.gov This method allows for the formation of new carbon-carbon bonds with excellent stereocontrol, dictated by the enzyme's active site, and often circumvents the need for protecting groups. nsf.gov
| Catalyst System | Radical Precursor | Chiral Control Element | Key Transformation | Potential Advantage |
|---|---|---|---|---|
| Organic Acridinium Photocatalyst | Bicyclo[4.1.0]heptane-2-carboxylic acid | Chiral N-sulfinyl imine | Asymmetric radical addition | Avoids redox-active esters, uses ubiquitous carboxylic acids. chemrxiv.orgnih.gov |
| Photoredox Catalyst (e.g., Rhodamine B) + Engineered PLP Enzyme | Alkyltrifluoroborate or Carboxylic Acid | Enzyme active site | Synergistic radical capture | Protecting-group-free synthesis, high enantioselectivity. nih.govnsf.gov |
Convergent and Divergent Synthetic Approaches to the Bicyclo[4.1.0]heptane-2-carboxylic acid Core
The bicyclo[4.1.0]heptane core, characterized by a fused cyclopropane and cyclohexane (B81311) ring, is a key structural motif. Its construction can be achieved through several established synthetic strategies. researchgate.net
One of the most common methods is the cyclopropanation of a cyclohexene derivative . This can be accomplished using various reagents. The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classic method. Alternatively, transition-metal-catalyzed decomposition of diazo compounds, such as ethyl diazoacetate in the presence of a rhodium or copper catalyst, can effectively form the cyclopropane ring. kyoto-u.ac.jp
Another powerful strategy involves the intramolecular cyclopropanation of allenes . In a synthesis of the natural product avenaol, which features a bicyclo[4.1.0]heptanone skeleton, a rhodium-catalyzed intramolecular cyclopropanation of an allene (B1206475) was a key step. kyoto-u.ac.jp This approach allows for the controlled formation of the bicyclic system.
The Corey-Chaykovsky reaction offers another route, particularly for synthesizing bicyclo[4.1.0]heptenones from quinone monoketals. researchgate.net This reaction involves the addition of a sulfur ylide to a carbonyl group, followed by ring closure to form an epoxide, which can then be rearranged or further manipulated.
A dearomative Buchner cycloaddition represents a more advanced method to access the bicyclo[4.1.0]heptane core, which can then undergo strategic bond cleavage to construct more complex molecules. escholarship.org
| Synthetic Method | Starting Material Type | Key Reagents/Catalysts | Reference Finding |
|---|---|---|---|
| Simmons-Smith Cyclopropanation | Cyclohexene derivative | CH₂I₂ / Zn-Cu couple | A well-established method for forming cyclopropane rings from alkenes. |
| Catalytic Cyclopropanation | Cyclohexene derivative | Diazo compound (e.g., Ethyl diazoacetate) / Rh or Cu catalyst | Efficient for constructing the bicyclic skeleton. kyoto-u.ac.jp |
| Intramolecular Allene Cyclopropanation | Allenic precursor | Rh or Cu catalyst | Successfully used for building the bicyclo[4.1.0]heptanone core in total synthesis. kyoto-u.ac.jp |
| Buchner Cycloaddition | Aromatic precursor | Diazoacetamide | A dearomative approach to access the norcaradiene substructure. escholarship.org |
Once the bicyclo[4.1.0]heptane skeleton is established, the next critical step is the stereocontrolled introduction of the amine and carboxylic acid groups at the C2 position. This can be achieved through convergent or divergent pathways.
In a divergent approach , a common bicyclic precursor is synthesized and then elaborated into various derivatives. researchgate.net For example, a bicyclo[4.1.0]heptan-2-one can serve as a versatile intermediate. acs.org The carboxylic acid functionality can be introduced via methods such as the Strecker synthesis, where the ketone is treated with cyanide and an ammonia (B1221849) source to form an α-aminonitrile, followed by hydrolysis. Alternatively, a Bucherer-Bergs reaction could yield a hydantoin, which is subsequently hydrolyzed to the amino acid.
Another route from the ketone involves forming an enolate or enamine, which can then be reacted with an electrophilic source of nitrogen (e.g., using an azodicarboxylate reagent) and a source for the carboxyl group. An intramolecular Mannich reaction represents a powerful tool for constructing cyclic amino acids, offering potential for high stereocontrol. researchgate.net
The introduction of functionalities can also be achieved through the functionalization of existing groups. For instance, an epoxide ring-opening reaction on a bicyclic precursor with sodium azide can introduce a nitrogen source, which can then be reduced to the amine. beilstein-journals.org Similarly, an intramolecular enolate alkylation can be used to form bicyclic carboxylic acids from appropriately substituted cycloalkane precursors. chemrxiv.org
| Method | Precursor Functional Group | Key Reagents | Functionality Introduced |
|---|---|---|---|
| Strecker Synthesis | Ketone | KCN, NH₄Cl | Amine and Carboxylic Acid (via nitrile) |
| Bucherer-Bergs Reaction | Ketone | KCN, (NH₄)₂CO₃ | Amine and Carboxylic Acid (via hydantoin) |
| Epoxide Ring-Opening | Epoxide | NaN₃ followed by reduction | Amine |
| Intramolecular Enolate Alkylation | Halo-ester | Base (e.g., LDA) | Carboxylic Acid (within the bicyclic structure) chemrxiv.org |
Protecting Group Strategies and Practical Synthetic Considerations
The synthesis of this compound requires a robust protecting group strategy to mask the reactive amine and carboxylic acid functionalities during various synthetic steps. organic-chemistry.org The choice of protecting groups is critical for ensuring compatibility with reaction conditions and for enabling selective deprotection.
For the amino group , the most common protecting groups are carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.orglibretexts.org
Boc Group: Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). ug.edu.pl
Cbz Group: Installed using benzyl (B1604629) chloroformate (Cbz-Cl), it is stable to acidic conditions but can be removed by hydrogenolysis (H₂ over a palladium catalyst). libretexts.org
For the carboxylic acid group , esterification is the standard protection method. libretexts.org
Methyl or Ethyl Esters: These are simple to install via Fischer esterification but require harsh conditions (strong acid or base) for removal, which might not be compatible with other sensitive functional groups. libretexts.org
Benzyl Esters: Similar to the Cbz group, they are cleaved by hydrogenolysis, offering orthogonality with acid-labile groups like Boc. libretexts.org
tert-Butyl Esters: These are installed using isobutylene (B52900) or tert-butanol (B103910) under acidic conditions and are cleaved with acid, making them compatible with base-stable protecting groups. ug.edu.pl
An orthogonal protecting group strategy is often employed, allowing for the selective removal of one group in the presence of another. organic-chemistry.org For example, using a Boc group for the amine and a benzyl ester for the carboxylic acid allows for the selective deprotection of the acid via hydrogenolysis, leaving the Boc-protected amine intact for further reactions, or vice-versa.
Practical synthetic considerations include the purification of intermediates, which can be challenging due to the polar nature of amino acids. The stereochemical integrity of the chiral centers must be maintained throughout the synthesis, avoiding conditions that could lead to epimerization. researchgate.net
Chemical Reactivity and Derivatization Strategies of 2 Aminobicyclo 4.1.0 Heptane 2 Carboxylic Acid
Functional Group Transformations and Side-Chain Modifications
The primary sites for functional group transformations are the amino and carboxyl moieties, which undergo reactions typical of α-amino acids.
The bicyclo[4.1.0]heptane core, being a saturated carbocycle, is generally resistant to oxidation under mild conditions. However, the functional groups can be targeted.
Oxidation: While the carbon skeleton is robust, strong oxidative conditions could potentially lead to the degradation of the ring system. More controlled oxidation would target the amino group. However, a more common reaction involving this system is oxidative decarboxylation. Studies on related bicyclo[4.1.0]heptene dicarboxylic acids have shown that treatment with reagents like lead tetraacetate can lead to oxidative decarboxylation, suggesting the carboxyl group is a site of oxidative reactivity. researchgate.net
Reduction: The carboxylic acid function is the primary site for reduction. Using powerful reducing agents such as lithium aluminum hydride (LiAlH₄), the carboxyl group can be reduced to a primary alcohol, yielding the corresponding amino alcohol, 2-(aminomethyl)bicyclo[4.1.0]heptan-2-ol. This transformation is a standard reaction for amino acids, converting the acid to a versatile alcohol functional group for further derivatization.
| Reaction Type | Reagent Example | Functional Group Targeted | Potential Product |
| Oxidation | Lead Tetraacetate | Carboxylic Acid | Decarboxylated species |
| Reduction | LiAlH₄ | Carboxylic Acid | Amino alcohol |
The dual functionality of the amino acid allows it to act as both a nucleophile and, after activation, an electrophile.
Nucleophilic Pathways: The primary amine is a potent nucleophile. It can readily react with a variety of electrophiles in reactions such as acylation (to form amides), alkylation (to form secondary or tertiary amines), and sulfonylation (to form sulfonamides). These reactions are fundamental for protecting the amino group during peptide synthesis or for synthesizing derivatives with altered properties.
Electrophilic Pathways: The carboxylic acid is not strongly electrophilic but can be converted into a highly reactive species. Activation with reagents like thionyl chloride (SOCl₂) or oxalyl chloride produces an acid chloride. This activated intermediate is a powerful electrophile that reacts swiftly with nucleophiles, including alcohols (to form esters) and amines (to form amides). This activation is the cornerstone of peptide bond formation.
A characteristic reaction of the bicyclo[4.1.0]heptane system is the opening of the strained cyclopropane (B1198618) ring. This can be initiated under various conditions, including acidic treatment or with certain transition metals. Research on related phenyl-substituted tricyclo[4.1.0.0(2,7)]heptane has demonstrated that treatment with silica (B1680970) gel or thiophenol can induce ring-opening, yielding derivatives of bicyclo[4.1.0]heptene and cycloheptadiene. researchgate.net This suggests that the cyclopropane ring in 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid is a latent functional group that can be unmasked to produce unsaturated seven-membered ring structures or functionalized bicyclic scaffolds.
| Reaction Condition | Potential Outcome | Resulting Structure Type |
| Acid Catalysis | Cleavage of C1-C6 or C1-C7 bond | Cycloheptene or functionalized cyclohexane (B81311) |
| Transition Metals | Rearrangement/Opening | Varies with catalyst and conditions |
Incorporation into Peptidic and Oligomeric Structures
As a non-canonical amino acid, this compound is a valuable building block for creating peptides with constrained conformations. nih.govrsc.org Its rigid bicyclic structure can enforce specific turns or secondary structures in a peptide chain, which is of great interest in drug design and materials science. nih.govfrontiersin.org
Solid-phase peptide synthesis (SPPS) is the standard method for assembling peptides in a laboratory setting. wikipedia.org The incorporation of a constrained amino acid like this compound follows the standard SPPS cycle. peptide.commdpi.com
The general SPPS cycle involves:
Attachment: The C-terminal amino acid is anchored to an insoluble resin support. peptide.com
Deprotection: A temporary protecting group on the α-amino group (commonly Fmoc or Boc) is removed. peptide.com
Coupling: The next N-protected amino acid is activated and coupled to the free amine of the resin-bound peptide. nih.gov
Wash: Excess reagents are washed away.
This cycle is repeated until the desired peptide sequence is complete. For this compound, this would require it to be prepared with appropriate N-α-protection (e.g., as Fmoc-2-aminobicyclo[4.1.0]heptane-2-carboxylic acid) for use in the Fmoc/tBu synthesis strategy. mdpi.com
| SPPS Step | Description | Key Reagent/Condition for Fmoc Strategy |
| Deprotection | Removal of the Fmoc group from the N-terminus. | 20% Piperidine in DMF |
| Coupling | Activation of the incoming amino acid's carboxyl group and formation of the peptide bond. | HBTU/HOBt or HATU with a tertiary base like DIEA |
| Cleavage | Release of the completed peptide from the resin support. | Trifluoroacetic acid (TFA) with scavengers |
While less common for long peptides, solution-phase synthesis is valuable for large-scale production and for segments that are difficult to synthesize on a solid support. wikipedia.org In this method, protected amino acids are coupled in an organic solvent, and the product is isolated and purified after each step.
The key to solution-phase coupling is the activation of the carboxyl group to facilitate amide bond formation. americanpeptidesociety.org Common coupling reagents used for this purpose include carbodiimides and phosphonium (B103445) or uronium salts. bachem.comuniurb.it
| Coupling Reagent Class | Example(s) | Mechanism of Action |
| Carbodiimides | DCC, DIC, EDC | Activates the carboxyl group to form an O-acylisourea intermediate, which is then attacked by the amine. americanpeptidesociety.org |
| Phosphonium Salts | PyBOP, BOP | Forms a reactive ester (e.g., an HOBt ester) that readily acylates the amine. |
| Uronium/Aminium Salts | HBTU, HATU | Similar to phosphonium salts, these reagents generate highly reactive activated esters for efficient coupling. |
The choice of coupling reagent and conditions is critical to ensure high yields and minimize side reactions, particularly racemization at the α-carbon. americanpeptidesociety.org For a sterically hindered amino acid like this compound, more potent coupling reagents like HATU may be required to achieve efficient bond formation.
Formation of Complex Molecular Architectures and Hybrid Systems
The rigid bicyclo[4.1.0]heptane framework of this compound serves as a versatile scaffold for the synthesis of intricate molecular structures. Its constrained conformation is a valuable design element in the creation of peptidomimetics, nucleoside analogues, and complex bridged and spirocyclic systems.
Design and Synthesis of Bicyclo[4.1.0]heptane-Based Peptidomimetics
The incorporation of conformationally constrained amino acids into peptide sequences is a well-established strategy in medicinal chemistry to develop peptidomimetics with improved pharmacological profiles. These synthetic mimics often exhibit enhanced resistance to proteolytic degradation, increased receptor selectivity, and better bioavailability compared to their natural peptide counterparts. acs.org The bicyclo[4.1.0]heptane scaffold, with its fixed three-dimensional structure, is particularly useful for mimicking specific peptide secondary structures, such as β-turns. nih.gov
The design of peptidomimetics based on this compound involves its integration into peptide chains to force a particular spatial arrangement of the pharmacophoric groups. This conformational rigidity helps in understanding the bioactive conformation of a peptide at its receptor. nih.gov Synthetic approaches to these peptidomimetics typically involve standard solid-phase or solution-phase peptide coupling techniques, where the bicyclic amino acid is incorporated as a building block.
Researchers have successfully synthesized a variety of peptidomimetics containing bicyclic amino acids. acs.org For instance, azabicycloalkanone amino acid scaffolds have been shown to be effective mimics of type II' β-turns. nih.gov The synthesis of these complex structures often requires stereocontrolled methods to ensure the correct orientation of the amino and carboxylic acid groups on the bicyclic frame. acs.org
| Peptidomimetic Type | Bicyclic Scaffold | Mimicked Structure | Reference |
|---|---|---|---|
| Dipeptide Surrogates | Azabicycloalkanone Amino Acids | Type II' β-turn | nih.gov |
| Conformationally Constrained Analogues | 6-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | γ-turn | nih.gov |
| GABA Analogues | Bicyclo[3.1.0]hexane/heptane | Bioactive conformation of GABA | researchgate.net |
Derivatization into Carbocyclic Nucleoside Analogues
Carbocyclic nucleoside analogues are a class of compounds where a carbocyclic ring replaces the furanose sugar moiety of natural nucleosides. This modification imparts greater stability against enzymatic cleavage by phosphorylases, which can enhance their therapeutic potential. nih.gov The bicyclo[4.1.0]heptane framework has been explored as a novel pseudosugar pattern for the synthesis of new carbocyclic nucleoside analogues. nih.govresearcher.lifeacs.orglareferencia.info
The synthesis of these analogues typically starts from a functionalized bicyclo[4.1.0]heptane intermediate. nih.govresearcher.life For example, a highly stereoselective synthesis of enantiomerically pure carbocyclic nucleoside analogues with a bicyclo[4.1.0]heptane core has been developed starting from 1,4-cyclohexanedione. nih.gov In these syntheses, the nucleobase is attached to the bicyclic scaffold, often through a glycosylation-type reaction. Both natural nucleobases (such as thymine (B56734) and guanine) and modified bases (like functionalized 1,2,3-triazoles) have been successfully incorporated. nih.gov
Some of these novel bicyclo[4.1.0]heptane-based carbocyclic nucleosides have been evaluated for their antiviral activities. For instance, certain 1,2,3-triazole-containing derivatives have shown moderate activity against the coxsackie B4 virus. nih.gov The constrained conformation of the bicyclic ring is thought to play a role in the interaction of these analogues with viral enzymes.
| Nucleoside Analogue Type | Bicyclic Scaffold | Incorporated Nucleobase(s) | Potential Application | Reference |
|---|---|---|---|---|
| Enantiomerically Pure Carbocyclic Nucleosides | Bicyclo[4.1.0]heptane | Thymine, Guanine, 1,2,3-Triazoles | Antiviral | nih.gov |
| Novel Pseudosugar Analogues | Bicyclo[4.1.0]heptane | Various Nucleobases | Anti-HSV agents | nih.govresearcher.life |
| 2-Oxabicyclo[4.1.0]heptane Nucleosides | 2-Oxabicyclo[4.1.0]heptane | Uracil, Thymine | Antiviral | researchgate.net |
Construction of Bridged and Spirocyclic Compounds
The reactivity of the functional groups and the inherent ring strain of the bicyclo[4.1.0]heptane system can be exploited to construct even more complex molecular architectures, such as bridged and spirocyclic compounds. masterorganicchemistry.com Bridged bicyclic compounds are characterized by two rings sharing three or more atoms, creating a bridge between the two bridgehead atoms. wikipedia.org Spirocycles, on the other hand, feature two rings connected by a single common atom. masterorganicchemistry.com
The synthesis of such complex frameworks from this compound derivatives can be achieved through intramolecular cyclization reactions. For example, appropriately functionalized derivatives can undergo ring-closing reactions to form an additional bridge across the existing bicyclic structure. Palladium-catalyzed intramolecular coupling reactions have been utilized to create bicyclo[4.1.0]heptene derivatives, which can serve as precursors for further elaboration into more complex bridged systems. acs.org
The construction of spirocyclic systems can be envisioned through reactions that involve the formation of a new ring at one of the carbon atoms of the bicyclo[4.1.0]heptane framework. While specific examples starting directly from this compound are not extensively documented, the principles of organic synthesis allow for such transformations. For instance, intramolecular radical-polar crossover annulation has been reported as a strategy to access spiro- and fused-heterobicyclo[3.1.1]heptanes. chemrxiv.org
| Compound Type | General Synthetic Strategy | Key Feature | Reference |
| Bridged Bicyclic Compounds | Intramolecular cyclization/coupling | Two rings sharing three or more atoms | wikipedia.orgacs.org |
| Spirocyclic Compounds | Ring formation at a single atom | Two rings sharing one common atom | masterorganicchemistry.comchemrxiv.org |
Conformational Analysis and Structural Elucidation of 2 Aminobicyclo 4.1.0 Heptane 2 Carboxylic Acid Derivatives
Experimental Techniques for Structural Characterization
Experimental methods are indispensable for the direct observation and characterization of molecular structure and conformation. For complex bicyclic systems, a combination of spectroscopic and diffraction techniques is often employed to unambiguously determine stereochemistry and preferred solution-state or solid-state structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For derivatives of 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid, NMR provides crucial information regarding stereochemistry, conformational preferences, and dynamic processes.
The stereochemistry and relative configurations of bicyclic amino acids can be determined using 1H NMR spectroscopy, particularly by analyzing the proton-proton coupling constants (³J(H,H)). nih.gov The magnitude of these vicinal coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these values, chemists can deduce the relative orientation of substituents on the bicyclic scaffold. For instance, in related 3-azabicyclo[4.1.0]heptane systems, distinct NMR signals, including chemical shifts and coupling constants, are observed for different isomers (exo and endo), allowing for their unambiguous assignment. mdpi.com
Furthermore, Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of protons. The observation of an NOE between specific protons indicates they are close in space (typically < 5 Å), which is invaluable for confirming stereochemical assignments and identifying the preferred conformation in solution. mdpi.com
Dynamic NMR experiments, conducted at various temperatures, can reveal the presence of multiple conformers in equilibrium. mdpi.com For some bicyclic derivatives, distinct sets of NMR signals corresponding to different conformers become observable at low temperatures, allowing for the characterization of the conformational exchange process and the determination of the relative populations of each state. mdpi.com
Table 1: Representative ¹H NMR Data for Stereochemical Analysis of Bicyclic Amino Acid Derivatives This table presents typical data used in the analysis of related bicyclic structures to illustrate the methodology.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Information |
|---|---|---|---|---|
| H-1 | 2.1 - 2.3 | m | - | Bridgehead proton |
| H-2 | 3.9 - 4.1 | d | 6.1 | Dihedral angle relative to H-3 |
| H-3 | 2.3 - 2.5 | d | 6.1 | Relative stereochemistry at C2/C3 |
| H-6 | 1.8 - 2.0 | m | - | Bridgehead proton |
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the definitive assignment of both relative and absolute stereochemistry. nih.gov
For conformationally constrained molecules like derivatives of this compound, a crystal structure reveals the preferred solid-state conformation, including the puckering of the six-membered ring and the orientation of the amino and carboxylic acid substituents. This information is critical for validating computational models and understanding intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice. nih.gov
Table 2: Example Crystallographic Data for a Bicyclic Amino Acid Derivative This table contains hypothetical data to illustrate the type of information obtained from an X-ray diffraction experiment.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.54 |
| b (Å) | 10.21 |
| c (Å) | 12.33 |
| α, β, γ (°) | 90, 90, 90 |
| C1-C6 bond length (Å) | 1.52 |
Computational Chemistry Approaches to Conformational Landscape
While experimental methods provide invaluable data on specific states, computational chemistry offers a powerful means to explore the entire conformational energy landscape of a molecule. These in-silico methods can predict the relative stabilities of different conformers, the energy barriers for interconversion, and the dynamic behavior of the molecule.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to determine the geometries and relative energies of different conformers with high accuracy. For this compound derivatives, DFT calculations can be used to model the potential conformers arising from the puckering of the cyclohexane (B81311) ring (e.g., chair, boat, twist-boat) and to identify the global minimum energy structure, or ground state.
Furthermore, DFT can be used to locate and calculate the energies of transition states that connect different conformational minima. The energy difference between a ground state and a transition state represents the activation energy barrier for that particular conformational change. This information is crucial for understanding the flexibility of the bicyclic system and the timescale of its conformational dynamics.
Table 3: Hypothetical Relative Energies of Bicyclo[4.1.0]heptane Ring Conformations from DFT Calculations
| Conformation | Relative Energy (kcal/mol) |
|---|---|
| Chair | 0.00 (Reference) |
| Twist-Boat | 5.5 |
| Boat | 6.9 |
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mpg.de By solving Newton's equations of motion, MD simulations provide a dynamic picture of conformational behavior, including thermal fluctuations and transitions between different states in a simulated environment (e.g., in a solvent like water).
For complex systems with many degrees of freedom or high energy barriers, standard MD simulations may not adequately explore the entire conformational space. In such cases, enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics, are employed to accelerate the sampling of rare events and ensure a more comprehensive exploration of the conformational landscape. biorxiv.orglivecomsjournal.org These methods are particularly useful for mapping the potential energy surface of constrained peptides and identifying all relevant low-energy conformations. acs.org The resulting trajectories can be analyzed to determine the relative populations of different conformers and the pathways of conformational change.
The conformational freedom of an amino acid residue within a peptide is typically described by its backbone dihedral angles φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N') and its side-chain dihedral angles (χ, chi). A Ramachandran plot visualizes the sterically allowed regions for φ and ψ angles. wikipedia.org
For standard, flexible amino acids, large regions of the Ramachandran plot are accessible. libretexts.org However, for a conformationally constrained amino acid like this compound, the bicyclic structure severely restricts the possible values of these dihedral angles.
Phi (φ) Angle: The Cα atom is part of both the six-membered ring and the three-membered ring. This fusion dramatically limits rotation around the N-Cα bond, effectively locking the φ angle into a very narrow range of values.
Psi (ψ) Angle: While rotation around the Cα-C' bond is less restricted than the φ angle, it is still influenced by potential steric clashes between the carbonyl group and the rigid bicyclic framework.
Chi (χ) Angles: The "side chain" is integral to the ring system itself. The primary side-chain torsion angle, χ₁, which describes rotation around the Cα-Cβ bond (here, Cα-C1 or Cα-C6), is fixed by the ring structure.
Consequently, when incorporated into a peptide, a this compound residue will force the peptide backbone to adopt a very specific, localized conformation. The allowed φ/ψ space on a Ramachandran plot for such a residue would be reduced from broad regions to a small, isolated "island," making it a powerful tool for inducing specific secondary structures like turns. eurekaselect.com
Table 4: Predicted Dihedral Angle Constraints for this compound
| Dihedral Angle | Description | Expected Range |
|---|---|---|
| Phi (φ) | C'-N-Cα -C' | Highly Restricted (e.g., -140° ± 20°) |
| Psi (ψ) | N-Cα -C'-N' | Restricted |
Influence of the Bicyclo[4.1.0]heptane Scaffold on Peptide Conformation and Rigidity
The incorporation of non-natural, conformationally constrained amino acids is a powerful and widely utilized strategy in medicinal chemistry for the development of peptidomimetics with enhanced stability, receptor affinity, and selectivity. The rigid bicyclo[4.1.0]heptane framework, which uniquely features a cyclohexane ring fused to a cyclopropane (B1198618) ring, serves as an exemplary scaffold for imparting significant structural rigidity when integrated into a peptide backbone. researchgate.netuni-regensburg.de
The defining characteristic of amino acids containing a bicyclo[4.1.0]heptane scaffold, such as this compound, is the severe restriction of the main-chain dihedral angles, phi (Φ) and psi (Ψ). In a typical peptide chain, free rotation around the N-Cα (phi) and Cα-C' (psi) bonds allows for a high degree of conformational flexibility. While this flexibility is essential for the native function of many proteins, it can be entropically unfavorable when a specific conformation is required for binding to a biological target. The fused cyclopropane ring in the bicyclo[4.1.0]heptane structure effectively "locks" these torsion angles into a very narrow range of values. acs.org This inherent rigidity is a direct consequence of the cyclopropane ring's high ring strain and fixed geometry, which prevents the chair-boat conformational interconversions available to simpler cyclohexyl systems. Research on related bicyclic nucleosides has experimentally confirmed that the fusion of a cyclopropane ring imparts significant rigidity, leading to stable and invariant conformations in solution. researchgate.net
This backbone pre-organization can be strategically leveraged to stabilize specific and predictable secondary structures, such as β-turns or helical motifs. By constraining a portion of the peptide into a well-defined conformation that mimics the bioactive structure, the entropic penalty of binding to a target receptor is substantially reduced, which can lead to a significant increase in binding affinity. uni-regensburg.de Furthermore, the rigid scaffold enforces a specific spatial orientation of the amino acid side chains, a critical factor for achieving precise, high-affinity interactions with biological targets. The increased conformational stability also contributes to enhanced resistance against enzymatic breakdown, as the rigid structure is often a poor substrate for proteases that recognize and cleave flexible peptide chains. uni-regensburg.de
Structural elucidation of these complex amino acid derivatives relies heavily on high-resolution spectroscopic and analytical techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography. Multi-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the stereochemistry and solution-phase conformation of these scaffolds by measuring through-space proton-proton distances. mdpi.com While a full conformational analysis of a peptide containing this compound is not available in the current literature, detailed NMR analyses of its precursors, such as various azabicyclo[4.1.0]heptane carboxylic acid derivatives, demonstrate how these techniques are applied to confirm their rigid three-dimensional structures. acs.orgmdpi.com
The following table presents representative NMR data for a related bicyclic derivative, illustrating the type of data used for the structural confirmation of this class of compounds.
Interactive Data Table: NMR Spectroscopic Data for a (1R,4R,5S,6S,7S)-5-Hydroxy-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-7-carboxylic Acid Derivative
This table contains ¹H and ¹³C NMR chemical shift data for a precursor molecule, which is crucial for the structural elucidation of bicyclic amino acid scaffolds.
| Nucleus | Atom Position/Group | Chemical Shift (δ, ppm) |
| ¹³C NMR | COOH | 177.7 |
| ¹³C NMR | C=O (precursor moiety) | 159.6 |
| ¹³C NMR | CH₂O | 64.2 |
| ¹³C NMR | CHOH | 59.8 |
| ¹³C NMR | CHN | 55.4 |
| ¹³C NMR | CH₂N | 38.4 |
| ¹³C NMR | CHCHOH | 26.0 |
| ¹³C NMR | CHCH₂N | 21.2 |
| ¹³C NMR | CHCO₂ | 20.0 |
| ¹H NMR | CH₂O | 4.47 (dd), 4.31 (t) |
| ¹H NMR | CHOH | 4.17 (dd) |
| ¹H NMR | CH₂N | 3.86 (d), 3.38 (dd) |
| ¹H NMR | CHN | 3.71 (ddd) |
| ¹H NMR | CHCHOH | 2.09 (td) |
| ¹H NMR | CHCO₂ | 1.82 (t) |
| ¹H NMR | CHCH₂N | 1.80–1.75 (m) |
Data corresponds to a precursor derivative and is presented to illustrate the analytical methods used for such scaffolds. acs.org
Role and Applications of 2 Aminobicyclo 4.1.0 Heptane 2 Carboxylic Acid in Contemporary Chemical Research
Design Principles for Conformationally Restricted Bioactive Ligands
The fundamental advantage of incorporating rigid structural motifs like the bicyclo[4.1.0]heptane system into bioactive molecules lies in the ability to exert precise control over their three-dimensional shape. This conformational restriction is a powerful strategy in ligand design, as it reduces the entropic penalty associated with binding to a receptor or enzyme active site.
A key application of constrained amino acids is in the field of peptidomimetics, where they are designed to emulate the secondary structures of peptides, such as β-turns, γ-turns, and helices. thieme-connect.de These secondary structures are often crucial for the biological activity of peptides, mediating protein-protein interactions and other recognition events. explorationpub.com The rigid bicyclic framework of compounds like 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid can force the peptide backbone into a specific turn or angle, effectively mimicking these structural motifs. While specific studies detailing the mimicry of peptide structures by this compound are not extensively documented in available literature, the principle has been successfully demonstrated with closely related bicyclic amino acids. For instance, derivatives of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid have been synthesized and confirmed as effective γ-turn mimics through structural analysis. eurekaselect.com The defined stereochemistry and rigidity of the bicycloalkane core are instrumental in pre-organizing the amino and carboxyl groups into a conformation that mimics the tight fold of a γ-turn. eurekaselect.com This principle of using a rigid carbon skeleton to enforce a peptide-like conformation is directly applicable to the bicyclo[4.1.0]heptane system.
The fusion of a cyclopropane (B1198618) ring to a cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane structure severely limits the conformational flexibility that would be present in an open-chain or even a simple cyclic amino acid. uni-regensburg.de This "locking" of the conformation is a deliberate design element used to increase the potency and selectivity of a ligand. nih.gov By reducing the number of accessible conformations, the molecule is more likely to be in the bioactive conformation required for binding to its biological target. This strategy has been effectively employed in the design of carbocyclic nucleoside analogues built upon a bicyclo[4.1.0]heptane template, where the rigid scaffold was expected to enhance binding to viral enzymes. nih.govacs.org The defined and predictable geometry of the bicyclo[4.1.0]heptane core allows chemists to position substituents with high precision, influencing steric interactions with the target protein and enhancing selectivity for one receptor subtype over others.
Utilization as Versatile Molecular Scaffolds and Building Blocks
Beyond influencing the conformation of a single molecule, rigid structures like this compound serve as foundational scaffolds. A scaffold, in this context, is a core molecular structure upon which a variety of functional groups can be appended to create new molecules with diverse properties.
Peptide isosteres are molecules designed to mimic the size, shape, and electronic properties of peptides while offering advantages such as improved stability against enzymatic degradation. ekb.eg Conformationally restricted amino acids are ideal building blocks for creating such isosteres. researchgate.netchemrxiv.org
Furthermore, these building blocks are central to the development of "foldamers," which are unnatural oligomers that fold into specific, well-defined three-dimensional structures. mdpi.com The predictable geometry of the monomeric units, such as a bicyclic amino acid, directs the folding of the entire oligomer chain. nih.gov For example, β-peptides incorporating the (1R,2R,3R,5R)-2-amino-6,6-dimethyl-bicyclo[3.1.1]-heptane-3-carboxylic acid residue have been shown to form stable helical structures, demonstrating how a rigid bicyclic core can dictate long-range order in a polymer. rsc.orgresearchgate.net While specific foldamers incorporating the this compound scaffold are not prominently featured in the reviewed literature, its inherent rigidity makes it a prime candidate for such applications, offering a unique geometric constraint to direct polymer folding.
The synthesis of large, diverse collections of compounds, known as chemical libraries, is a cornerstone of modern drug discovery. whiterose.ac.uk These libraries are screened against biological targets to identify novel "hit" compounds. The quality of a chemical library is greatly enhanced by the inclusion of three-dimensional, structurally complex scaffolds that explore a wider region of chemical space than traditional flat, aromatic structures. lead-discovery.de
The bicyclo[4.1.0]heptane framework is an example of an sp³-rich, three-dimensional scaffold. Its rigid structure allows for the well-defined spatial presentation of appended functional groups. Synthetic strategies have been developed for related structures, such as 3-aza-bicyclo[4.1.0]heptane-6-carboxylic acid, with the explicit goal of creating novel scaffolds for library synthesis. unife.it General approaches for building libraries often involve a central scaffold with multiple points for diversification, which is then combinatorially reacted with various building blocks to generate a large number of final compounds. nih.gov The this compound structure, with its amino and carboxylic acid groups, provides at least two immediate handles for such diversification, making it a valuable potential scaffold for generating novel libraries of alkaloid-like or other complex molecules.
Mechanistic Probes in Enzyme and Receptor Interaction Studies (focus on molecular mechanisms)
One of the most powerful applications of conformationally restricted ligands is their use as molecular probes to elucidate the binding mechanisms of enzymes and receptors. By systematically altering the shape and functionality of a rigid scaffold, researchers can map the steric and electronic requirements of a binding site.
A notable example of this approach is the use of γ-aminobutyric acid (GABA) analogues built upon the bicyclo[4.1.0]heptane backbone. acs.org In a study aimed at developing potent and selective inhibitors for the betaine/GABA transporter 1 (BGT1), a series of conformationally restricted GABA analogues were synthesized, including one with a bicyclo[4.1.0]heptane core. acs.org The rigid scaffold was designed to mimic a specific, folded conformation of GABA presumed to be the bioactive form for binding to the transporter.
The study revealed that the analogue featuring the bicyclo[4.1.0]heptane backbone was a potent and, importantly, selective inhibitor of BGT1. acs.org This selectivity arises because the fixed conformation of the bicyclo[4.1.0]heptane probe fits precisely into the BGT1 binding pocket but not as well into the binding sites of other related GABA transporters (GATs). This allows researchers to use the compound to study the specific roles of BGT1 without simultaneously affecting other transporters. The high affinity and selectivity are a direct consequence of the conformational control imposed by the bicyclic ring system, making it an excellent mechanistic probe for understanding transporter-ligand interactions at the molecular level.
Table 1: Inhibitory Potency of a Bicyclo[4.1.0]heptane-based GABA Analogue Data sourced from a study on GABA transporter inhibitors acs.org
| Compound | Target Transporter | Inhibitory Potency (IC₅₀, µM) | Selectivity Profile |
|---|---|---|---|
| Bicyclo[4.1.0]heptane GABA Analogue | BGT1 | Low micromolar range | Highly selective for BGT1 over other GAT subtypes |
Contributions to the Development of Novel Organic Reactions and Methodologies
The rigid, three-dimensional structure of this compound has made it a valuable target in the development of stereoselective synthetic methods. Research in this area has focused on achieving precise control over the stereochemistry of the bicyclic system, which is crucial for its potential applications as a constrained amino acid analogue. The primary contribution of this compound to synthetic methodology lies in the diastereoselective construction of its core bicyclo[4.1.0]heptane skeleton.
A significant advancement has been demonstrated in the diastereoselective Simmons-Smith cyclopropanation of cyclohexene (B86901) derivatives to form the 2-aminobicyclo[4.1.0]heptane framework. ox.ac.uk These methodologies provide selective access to different diastereoisomers of the target compound by carefully choosing the directing group on the amine and the cyclopropanating reagent. ox.ac.uk
Detailed research findings have shown that the nature of the nitrogen-protecting group on the precursor, 3-aminocyclohexene, plays a critical role in directing the stereochemical outcome of the cyclopropanation reaction. For instance, the cyclopropanation of 3-(N,N-dibenzylamino)cyclohexene using either the Wittig-Furukawa reagent (Zn(CH₂I)₂) or Shi's reagent (CF₃CO₂ZnCH₂I) results in the formation of the corresponding syn-cyclopropane as a single diastereoisomer. ox.ac.uk Conversely, when the protecting group is changed to a tert-butoxycarbonyl (Boc) group, the reaction with Shi's reagent exclusively yields the anti-cyclopropane. ox.ac.uk
These selective transformations are significant as they allow for the controlled synthesis of either the syn or anti diastereomer of the protected 2-aminobicyclo[4.1.0]heptane precursor. Subsequent deprotection provides facile access to the trifluoroacetic acid salt of the desired diastereomer of 2-aminobicyclo[4.1.0]heptane. ox.ac.uk This control is a key development in synthetic methodology, enabling the creation of stereochemically pure building blocks for further chemical exploration.
The table below summarizes the key findings from these diastereoselective cyclopropanation reactions.
Table 1: Diastereoselective Synthesis of 2-Aminobicyclo[4.1.0]heptane Precursors
| Precursor | Cyclopropanation Reagent | Diastereomeric Outcome |
|---|---|---|
| 3-(N,N-dibenzylamino)cyclohexene | Zn(CH₂I)₂ (Wittig-Furukawa) | syn-cyclopropane (single diastereoisomer) |
| 3-(N,N-dibenzylamino)cyclohexene | CF₃CO₂ZnCH₂I (Shi's reagent) | syn-cyclopropane (single diastereoisomer) |
This work highlights how the strategic use of directing groups and specific reagents can overcome the challenge of stereocontrol in the synthesis of complex bicyclic amino acids, thereby contributing valuable methodologies to the field of organic synthesis.
Emerging Trends and Future Directions in 2 Aminobicyclo 4.1.0 Heptane 2 Carboxylic Acid Research
Expansion of Synthetic Scope and Methodological Innovation
The synthesis of structurally complex molecules like 2-aminobicyclo[4.1.0]heptane-2-carboxylic acid presents a considerable challenge, necessitating the development of sophisticated and efficient synthetic methodologies. A key focus in recent years has been the move towards more sustainable and atom-economical processes.
One of the most promising trends is the development of transition-metal-free synthetic routes. For instance, a straightforward, sustainable methodology for the oxidative cyclopropanation of aza-1,6-enynes has been devised, enabling the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives in a single step under mild conditions. researchgate.netrsc.org This approach is noted for its operational simplicity and excellent functional group tolerance, offering a greener alternative to traditional metal-catalyzed reactions. rsc.org
Furthermore, radical cyclization of 1,6-enynes has emerged as a powerful tool for constructing the bicyclo[4.1.0]heptane core. Copper-catalyzed radical cyclization, for example, provides access to these derivatives with moderate to very good yields. researchgate.net These radical-based methods are often complementary to other synthetic strategies and can be adapted to introduce a variety of functional groups.
A modular and scalable route to protected cyclopropane (B1198618) amino acid building blocks has also been described, which avoids the use of neurotoxic oxidants or precious metal catalysts. acs.orgnih.gov This method, which involves an intramolecular isocyanate trapping via a Hofmann rearrangement, allows for the synthesis of bicyclic carbamates in an enantioenriched and diastereopure manner. acs.orgnih.gov Subsequent ring-opening of these intermediates provides access to the desired cyclopropane amino acids, which can be further functionalized. acs.orgnih.gov
Future research in this area is expected to focus on the development of even more efficient and stereoselective methods for the synthesis of this compound and its derivatives. The ultimate goal is to create a synthetic toolbox that allows for the rapid and controlled generation of a diverse range of analogs for biological screening.
Advanced Computational Modeling for Rational Design of Chemical Entities
The rigid, three-dimensional structure of this compound makes it an ideal candidate for computational modeling and rational drug design. The fixed orientation of the amino and carboxylic acid groups, a result of the bicyclic scaffold, can be leveraged to design molecules with high affinity and selectivity for specific biological targets. nih.govacs.org
Density Functional Theory (DFT) has proven to be a valuable tool for studying the conformational preferences and electronic properties of bicyclic systems. nih.gov For instance, DFT calculations have been used to investigate the conformational landscape of dipeptides containing d-amino acids, providing insights into their three-dimensional structures. nih.gov Similar approaches can be applied to this compound to predict its preferred conformations and how it might interact with a protein binding pocket. nih.gov
Computational methods are also being used to understand and predict the outcomes of chemical reactions. DFT calculations can quantify the energy barriers for different reaction pathways, providing insight into how factors like catalysts or substituents can influence reaction mechanisms and enhance reaction rates. This is particularly important for the development of stereoselective syntheses of this compound.
Looking ahead, the integration of more advanced computational techniques, such as machine learning and artificial intelligence, is expected to play an increasingly important role in the design of novel chemical entities based on the bicyclo[4.1.0]heptane scaffold. These approaches can be used to screen virtual libraries of compounds, predict their biological activity, and identify the most promising candidates for synthesis and experimental testing.
Exploration of Unprecedented Chemical Space via Bicyclo[4.1.0]heptane Scaffolds
The unique structural features of the bicyclo[4.1.0]heptane scaffold make it a valuable building block for the exploration of new and unprecedented chemical space. The inherent rigidity and three-dimensionality of this framework allow for the creation of molecules with well-defined shapes and vectoral arrays of functional groups, a concept often referred to as "escaping flatland" in medicinal chemistry. researchgate.net
A notable application of this scaffold is in the synthesis of novel nucleoside analogues. Researchers have successfully synthesized enantiomerically pure carbocyclic nucleoside analogues based on a functionalized bicyclo[4.1.0]heptane template. acs.org These compounds, which are more stable to hydrolysis than their natural counterparts, have shown promise as antiviral agents. acs.org
The bicyclo[4.1.0]heptane framework has also been incorporated into molecules targeting a variety of other biological systems. For example, derivatives of bicyclo[4.1.0]heptane-7-carboxylic acid amides have been investigated as food flavor substances and as potential anticonvulsive compounds for the treatment of conditions such as migraine and epilepsy. google.com
Q & A
Q. What are the key synthetic routes for 2-Aminobicyclo[4.1.0]heptane-2-carboxylic acid, and how can yield optimization be approached?
Methodological Answer: The synthesis typically involves bicyclic amine derivatives as starting materials, with carboxylation and protection/deprotection strategies to stabilize reactive groups. For example, the hydrochloride salt derivative (CAS: 366452-35-9) is synthesized via cyclization of precursor amines followed by carboxylation under controlled pH conditions . Yield optimization requires:
Q. How can researchers confirm the structural integrity of this compound derivatives?
Methodological Answer: Analytical validation involves:
- NMR spectroscopy : H and C NMR to verify bicyclic framework and functional groups (e.g., carboxylic acid resonance at ~170 ppm in C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., CHNO has a theoretical mass of 153.17 g/mol) .
- X-ray crystallography : Resolve stereochemical ambiguities in derivatives like the hydrochloride salt .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical impact on biological activity in bicyclic amino acids?
Methodological Answer: The rigid bicyclo[4.1.0] framework enforces distinct spatial arrangements, affecting target binding. For example:
- Enantiomer selectivity : The (1R,2R,4S) configuration in the hydrochloride derivative enhances LAT1 transporter inhibition compared to its enantiomer, as shown in competitive binding assays .
- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) correlate stereochemistry with binding energy differences to enzyme active sites .
Q. How do solubility properties of this compound influence formulation for in vivo studies?
Methodological Answer: Solubility challenges arise from the hydrophobic bicyclic core. Strategies include:
- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .
- Co-solvent systems : Use of DMSO/water mixtures (≤10% DMSO) for in vitro assays, validated by dynamic light scattering (DLS) to monitor aggregation .
- Prodrug derivatives : Esterification of the carboxylic acid group (e.g., tert-butyl esters) enhances membrane permeability .
Q. What advanced techniques resolve contradictions in reported biological activities across studies?
Methodological Answer: Discrepancies in LAT1 inhibition efficacy (e.g., IC variability) can be addressed via:
- Standardized assays : Uniform protocols for competitive uptake assays using H-labeled substrates (e.g., H-L-leucine) .
- Structural analogs : Comparative studies with bicyclo[2.2.1] derivatives (e.g., BCH) to isolate framework-specific effects .
- Meta-analysis : Cross-referencing PubChem BioAssay data (AID 1259371) with in-house results to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
